molecular formula C15H23N3O4S B6611017 rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate CAS No. 2866253-60-1

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate

Cat. No.: B6611017
CAS No.: 2866253-60-1
M. Wt: 341.4 g/mol
InChI Key: JFEZFVQATWUIBI-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C15H23N3O4S. This compound is known for its unique structure, which includes a pyrimidine-2-sulfonyl group attached to a cyclohexyl ring, and a tert-butyl carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate involves several steps. The primary synthetic route includes the reaction of a cyclohexyl derivative with a pyrimidine-2-sulfonyl chloride in the presence of a base to form the sulfonylated cyclohexyl intermediate. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The pyrimidine-2-sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl carbamate group enhances the compound’s solubility and bioavailability. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate can be compared with other similar compounds, such as:

    tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate: Similar structure but different stereochemistry.

    tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(4-pyrimidin-2-ylsulfonylcyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-11-5-7-12(8-6-11)23(20,21)13-16-9-4-10-17-13/h4,9-12H,5-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEZFVQATWUIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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